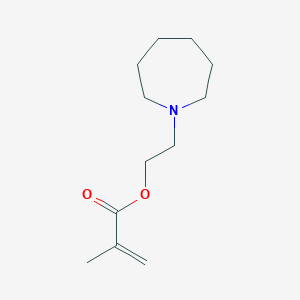
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester typically involves the esterification of methacrylic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, industrial processes may employ alternative catalysts or solvents to optimize the reaction.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Substitution Reactions: The nitrogen atom in the hexahydro-1H-azepin-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.
Hydrolysis: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties for coatings, adhesives, and sealants.
Biomaterials: Investigated for use in biomedical applications such as drug delivery systems and tissue engineering due to its biocompatibility.
Surface Modification: Employed in the modification of surfaces to impart specific chemical functionalities or improve adhesion properties.
Industrial Applications: Utilized in the production of high-performance materials for automotive and aerospace industries.
作用機序
The mechanism by which 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester exerts its effects depends on its application:
Polymerization: The compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with initiators to form long polymer chains.
Biological Interactions: In biomedical applications, the ester group can undergo hydrolysis, releasing the active components that interact with biological targets.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: Another methacrylate ester with a different amine group.
2-Propenoic acid, 2-methyl-, 2-(piperidin-1-yl)ethyl ester: Contains a six-membered nitrogen-containing ring instead of a seven-membered ring.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the properties of the resulting polymers, making it valuable for specific applications where these characteristics are desired.
特性
IUPAC Name |
2-(azepan-1-yl)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(14)15-10-9-13-7-5-3-4-6-8-13/h1,3-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMILKJWVUBFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














